Product packaging for Dinosam(Cat. No.:CAS No. 4097-36-3)

Dinosam

Cat. No.: B1213061
CAS No.: 4097-36-3
M. Wt: 254.24 g/mol
InChI Key: PSOZMUMWCXLRKX-UHFFFAOYSA-N
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Description

Historical Trajectory of Dinitrophenol Compounds in Agrochemical Research

The history of dinitrophenol compounds in agrochemical research dates back to the late 19th century. Dinitro-ortho-cresol (DNOC), a closely related compound to Dinosam, was discovered in Germany in 1892 and initially used as an insecticide, later finding applications as a herbicide and fungicide wikipedia.org. Other dinitrophenol herbicides that were particularly useful alongside 2,4-dinitrophenol (B41442) (DNP) included DNOC, dinoseb (B1670700), and dinoterb (B74156) wikipedia.org. These compounds were recognized for their ability to disrupt cellular processes in plants, leading to cell death ontosight.ai.

The development of dinoseb, for instance, occurred in 1945 when the ortho-methyl group of DNOC was replaced by a sec-butyl group, resulting in a compound with enhanced contact and stomach activity against insects and mites wikipedia.org. Dinitrophenols like DNP were historically used as non-selective bioaccumulating pesticides wikipedia.org. The use of these compounds in agriculture was widespread for weed control in various crops wikipedia.org.

Evolution of Research Paradigms for this compound

Research into this compound has evolved from its initial application as a contact herbicide to investigations into its fundamental chemical properties and broader environmental fate. Initially reported in 1946, this compound was primarily used as a post-emergence contact herbicide, often as an adjunct to dinoseb herts.ac.uk. Its mode of action involves the uncoupling of oxidative phosphorylation via the disruption of the proton gradient, a mechanism shared with other dinitrophenol herbicides herts.ac.ukherts.ac.ukherts.ac.uknih.gov. This disruption interferes with energy synthesis in plant cells, leading to cell death smolecule.comcanada.ca.

While historically focused on its efficacy in weed control, the research paradigm has shifted due to environmental and health concerns associated with dinitrophenolic compounds. Studies have increasingly focused on the environmental impact, including potential toxicity to non-target organisms and persistence in soil and water systems ontosight.aismolecule.com. Research has also explored its chemical properties, such as its chiral nature and the fact that the technical material is an isomeric mixture smolecule.comherts.ac.uk. Although largely considered obsolete in many regions, this compound continues to be referenced in scientific literature due to its historical significance and potential applications in research, such as in paleopathological studies where it can stain calcified tissues smolecule.com. Biochemical research has also explored its potential as a chelating agent smolecule.com.

Scope and Academic Significance of this compound Research

The academic significance of this compound research lies in its contribution to the understanding of dinitrophenol chemistry, the history of agrochemicals, and the environmental impact of persistent organic compounds. Studies on this compound contribute to the broader knowledge base regarding the mode of action of uncoupling herbicides and their effects on biological systems nih.govcanada.ca. Its historical use and subsequent regulatory status in various regions provide case studies for examining the long-term consequences of pesticide application and the evolution of environmental regulations ontosight.aiherts.ac.uk.

Furthermore, this compound's chemical structure and properties, such as its chirality and behavior as an uncoupler, make it a subject of interest in academic research exploring structure-activity relationships and the mechanisms of toxicity herts.ac.uknih.govcanada.ca. While its direct application as an herbicide has diminished in many areas, research referencing this compound continues in fields such as environmental science, analytical chemistry (for detection and monitoring), and historical agricultural practices ontosight.aismolecule.com. The study of this compound, within the context of the broader class of dinitrophenols, remains relevant for understanding the legacy of certain agrochemical practices and informing current research on less persistent and less toxic alternatives.

Here is a table summarizing some key chemical properties of this compound:

PropertyValueSource
Chemical FormulaC₁₁H₁₄N₂O₅ ontosight.aismolecule.comherts.ac.uk
Molecular Weight254.24 g/mol herts.ac.uk
CAS RN4097-36-3 herts.ac.ukjkchemical.com
PubChem CID20041 herts.ac.ukjkchemical.comnih.gov
IUPAC Name(RS)-2-(1-methylbutyl)-4,6-dinitrophenol herts.ac.uk
Substance GroupDinitrophenol herbicide smolecule.comherts.ac.uk
Mode of ActionUncoupler of oxidative phosphorylation herts.ac.uknih.gov
Physical StateLiquid (Oily, yellow) lgcstandards.com

Note: The physical state is described as liquid (oily, yellow) in one safety data sheet, which may refer to a specific formulation or its state under particular conditions lgcstandards.com. Pure this compound is often described as a solid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O5 B1213061 Dinosam CAS No. 4097-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-6-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZMUMWCXLRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041882
Record name Dinosam
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4097-36-3
Record name Dinosam
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Record name Dinosam [ISO]
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Record name Dinosam
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Record name Dinosam
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Record name 2-(1-methylbutyl)-4,6-dinitrophenol;dinosam (ISO)
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Record name DINOSAM
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Synthetic Methodologies and Chemical Transformations of Dinosam

Established Synthetic Pathways for Dinosam

The typical synthesis of this compound involves the alkylation of 4,6-dinitrophenol. smolecule.com

The synthesis commonly begins with 4,6-dinitrophenol and an appropriate alkylating agent, such as 1-methylbutyl bromide. smolecule.com The alkylation reaction is carried out under basic conditions, where the alkylating agent reacts with the hydroxyl group of 4,6-dinitrophenol to form this compound. smolecule.com After the reaction, the crude product is typically purified using techniques like recrystallization or chromatography to isolate the desired compound. smolecule.com

Another related dinitrophenol, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), shares a similar synthetic approach involving the nitration of an alkylated phenol (B47542) precursor. The synthesis of dinoseb, for instance, involves the nitration of 2-(1-methylpropyl)phenol. wikipedia.org This precursor, 2-(1-methylpropyl)phenol, is synthesized from 1-butene (B85601) and phenol under acidic conditions, followed by electrophilic aromatic substitution. wikipedia.org The nitration of 2-(1-methylpropyl)phenol then proceeds through the formation of a nitronium ion, which attacks the aromatic ring. wikipedia.org This process can undergo a second nitration to yield dinoseb. wikipedia.org While specific detailed pathways for this compound involving nitration of an alkylated phenol were not explicitly found, the synthesis of related dinitrophenols like DNOC also involves nitration steps after initial functionalization of a cresol (B1669610) precursor. wikipedia.orgcdc.gov

The alkylation step is a fundamental carbon-carbon bond formation reaction in organic synthesis. fiveable.me Alkylation of enolates, for example, involves the nucleophilic attack of an enolate on an electrophilic alkyl halide. fiveable.me Friedel-Crafts alkylation is another method that synthesizes alkylated aromatic compounds via the reaction of alkyl halides or alkenes with aromatic hydrocarbons, catalyzed by Lewis acids. mt.com These reactions highlight the importance of alkylation in introducing alkyl chains onto molecular scaffolds.

Advanced Approaches in this compound Synthesis

Derivatization Strategies and Analog Development

This compound, being a dinitrophenol, can undergo various chemical transformations characteristic of this class of compounds, leading to the development of derivatives and analogs. smolecule.com Derivatization is a common technique used in chemical analysis and synthesis to convert a compound into a modified form, often to enhance its properties for detection or reaction. epa.govnih.gov

Dinitrophenols like this compound are susceptible to nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr). smolecule.comwikipedia.org The presence of the electron-withdrawing nitro groups on the aromatic ring activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org This mechanism is favored when electron-withdrawing groups, such as nitro groups, are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com While the search results mention nucleophilic substitution for dinitrophenols and this compound, specific examples of nucleophilic substitution reactions applied to this compound for derivatization were not detailed. Nucleophilic substitution reactions are broadly applicable in organic synthesis for creating new carbon-heteroatom or carbon-carbon bonds. gacariyalur.ac.ingoogleapis.com

This compound can undergo reduction reactions. smolecule.com Reduction of nitro groups is a common transformation in organic chemistry and can lead to the formation of amino derivatives. bch.ro Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be used for reduction. The reduction of this compound can yield less toxic derivatives, which may possess different biological activities compared to the parent compound. smolecule.com This process is relevant to the study of metabolites, as reduction is a common metabolic pathway for nitroaromatic compounds in biological systems. bch.ro Understanding the reduction products of this compound is important for identifying potential metabolite analogs. Redox reactions, involving the transfer of electrons, are fundamental to many chemical and biological processes, including the reduction of functional groups like nitro groups. oregonstate.education

This compound is a chiral molecule, meaning it exists as enantiomers. herts.ac.uk The technical material is typically an isomeric mixture. herts.ac.uk Chiral resolution is the process of separating enantiomers from a racemic mixture. This is important because enantiomers can have different biological activities and properties. While the search results confirm this compound's chirality and existence as an isomeric mixture, detailed information on specific chiral resolution methods applied to this compound or in-depth isomeric studies were not provided. Studies on isomers are crucial for understanding the relationship between stereochemistry and biological activity.

Molecular and Cellular Mechanisms of Action for Dinosam

Uncoupling of Oxidative Phosphorylation in Biological Systems

Dinosam, chemically known as 2,4-dinitro-6-pentan-2-ylphenol, is a potent uncoupler of oxidative phosphorylation, a core process of cellular energy production. wikipedia.org This mechanism is characteristic of dinitrophenols and represents the central tenet of this compound's biological activity. nih.gov The process takes place within the mitochondria and fundamentally disconnects the electron transport chain from the synthesis of adenosine (B11128) triphosphate (ATP). wikipedia.org

Disruption of Proton Gradients and ATP Synthesis Inhibition

In normal mitochondrial respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a substantial electrochemical proton gradient. youtube.com The energy stored in this gradient, known as the proton-motive force, is used by the enzyme ATP synthase to phosphorylate adenosine diphosphate (B83284) (ADP) into ATP. youtube.com

This compound disrupts this tightly coupled process by acting as a protonophore, or a proton shuttle. wikipedia.org Due to its lipophilic nature and acidic phenolic hydroxyl group, this compound can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it picks up a proton, becoming protonated. It then diffuses back into the proton-deficient matrix, where it releases the proton, effectively creating a "short-circuit" in the mitochondrial membrane. wikipedia.org This action collapses the proton gradient, meaning the energy generated by the electron transport chain is no longer primarily used for ATP synthesis but is instead dissipated as heat. wikipedia.orgumaine.edu This leads to a marked inhibition of ATP production while oxygen consumption continues or even increases. umaine.edu

Investigation of Reactive Oxygen Species (ROS) Generation Pathways

The interaction between this compound-induced uncoupling and the generation of reactive oxygen species (ROS) is multifaceted. ROS, such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂), are natural byproducts of mitochondrial respiration, primarily formed when electrons leak from Complexes I and III of the electron transport chain and prematurely react with oxygen. youtube.comnih.govyoutube.com

The effect of dinitrophenols on ROS production appears to be dependent on the degree of uncoupling.

Decrease in ROS Production : Mild uncoupling can actually decrease ROS generation. By accelerating the flow of electrons through the transport chain, it reduces the residency time of electron carriers in a semi-reduced state, thereby lowering the probability of electron leakage and superoxide formation. mdpi.comnih.gov This mechanism is considered a potential basis for neuroprotective effects observed in some experimental models. nih.gov

Increase in ROS Production : Conversely, higher concentrations or prolonged exposure to dinitrophenols have been shown to increase ROS levels. nih.gov In studies using 2,4-dinitrophenol (B41442) (DNP), treatment of cancer cells led to a significant increase in intracellular hydrogen peroxide and superoxide levels. nih.gov This overproduction of ROS can disrupt the cellular redox balance, overwhelm antioxidant defenses like glutathione (B108866) (GSH), and contribute to cellular damage and apoptosis. nih.govmdpi.com

Therefore, the impact of this compound on ROS pathways is a delicate balance; while mild uncoupling may be protective by reducing electron leakage, more severe uncoupling can induce significant oxidative stress.

Structure-Activity Relationship (SAR) Investigations in this compound Research

The biological activity of uncoupling agents like this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on the dinitrophenol class of compounds have identified key molecular features required for potent uncoupling activity:

An Acidic Proton Donor : A dissociable group, typically a phenolic hydroxyl (-OH), is necessary to carry protons across the membrane.

An Aromatic Ring System : The ring allows for the delocalization of the negative charge of the phenolate (B1203915) anion, stabilizing it within the lipid environment of the mitochondrial membrane.

Electron-Withdrawing Groups : Groups such as nitro (-NO₂) increase the acidity of the hydroxyl group, facilitating proton release in the matrix.

This compound's structure (2,4-dinitro-6-pentan-2-ylphenol) perfectly aligns with these requirements. The addition of the sec-amyl (pentan-2-yl) group at the 6-position, compared to the parent compound 2,4-dinitrophenol, significantly increases its lipophilicity. Research on related compounds has shown that conjugating dinitrophenols with hydrophobic hydrocarbon chains can markedly enhance their uncoupling potency. nih.gov For example, modifying 2,6-dinitrophenol (B26339) with a 4-octoxy group was found to increase its uncoupling activity by over an order of magnitude, making it comparable to the highly potent 2,4-dinitrophenol. nih.gov This suggests that the sec-amyl group in this compound likely enhances its ability to partition into the mitochondrial membrane, thereby increasing its potency as an uncoupler relative to DNP.

CompoundStructureKey Structural FeaturesRelative Uncoupling Potency
2,4-Dinitrophenol (DNP)2,4-Dinitrophenol StructurePhenolic -OH, two electron-withdrawing -NO₂ groups.High nih.gov
2,6-Dinitrophenol2,6-Dinitrophenol StructurePhenolic -OH, two electron-withdrawing -NO₂ groups.Lower than 2,4-DNP nih.gov
This compoundthis compound StructurePhenolic -OH, two -NO₂ groups, plus a lipophilic sec-amyl group.Potentially higher than 2,4-DNP due to increased lipophilicity.
2,6-dinitro-4-(octyloxy)phenol(Structure not readily available as image)Phenolic -OH, two -NO₂ groups, plus a lipophilic octyloxy group.Markedly higher than 2,6-DNP; similar to 2,4-DNP. nih.gov

Emerging Mechanistic Insights: Kinase Inhibition and Apoptosis Induction in Research Models

Beyond its primary role as an uncoupler, research into dinitrophenols points toward broader cellular consequences, including the modulation of signaling pathways and the induction of apoptosis.

Kinase Inhibition

There is no evidence to suggest that this compound or related dinitrophenols act as direct kinase inhibitors in the conventional sense of binding to a kinase's active site. However, their profound impact on cellular energy status can indirectly modulate the activity of key metabolic kinases. AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy. As uncoupling depletes ATP and increases the AMP:ATP ratio, AMPK becomes activated. Studies have shown that the cellular effects of DNP can be mediated through the AMPK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Therefore, this compound's influence on kinases is likely a downstream consequence of the metabolic stress it induces, rather than a primary inhibitory mechanism.

Apoptosis Induction in Research Models

The severe cellular stress caused by this compound—including ATP depletion, loss of mitochondrial membrane potential, and increased ROS production—are potent triggers for apoptosis, or programmed cell death. nih.govnih.gov Research on DNP has demonstrated its ability to induce apoptosis in various cancer cell lines. nih.govnih.gov

The mechanism primarily involves the intrinsic (or mitochondrial) pathway of apoptosis. mdpi.com The loss of mitochondrial membrane potential is a key initiating event, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov This, in turn, activates a cascade of enzymes called caspases (such as caspase-3), which execute the dismantling of the cell. researchgate.net Evidence for DNP-induced apoptosis includes DNA fragmentation, externalization of phosphatidylserine (B164497), and the detection of cleaved (activated) caspases. nih.govresearchgate.net

Cell Line ModelObserved Effects of DinitrophenolApoptotic MarkersReference
Calu-6 (Human Lung Cancer)Decreased cell viability, G1 phase cell cycle arrest, induced apoptosis.DNA fragmentation, loss of mitochondrial membrane potential, phosphatidylserine externalization, increased intracellular H₂O₂. nih.gov
PC-3 & DU-145 (Human Prostate Cancer)Increased early and late-stage apoptosis, especially when combined with anthracyclines.Flow cytometry detection of apoptotic cells. nih.gov
LNCaP (Human Prostate Cancer)Significant increase in early apoptotic cells.Flow cytometry detection of apoptotic cells. nih.gov
Rat Liver (In Vivo Model)Hepatocyte damage with pyknotic nuclei at high doses.Presence of cleaved caspase-3. researchgate.net

Analytical Chemistry and Detection Methodologies for Dinosam

Advanced Chromatographic Techniques for Dinosam Detection and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. nih.gov For this compound analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods, often coupled with mass spectrometry for definitive identification and quantification. youtube.comyoutube.com These techniques offer high sensitivity and selectivity, which are essential for residue analysis. youtube.comkhanacademy.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticide residues, including this compound. youtube.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of tandem mass spectrometry.

A specific method has been developed for the simultaneous determination of this compound and other pesticides in various agricultural products like black tea, soybean, apple, and pakchoi. nih.gov This method utilizes LC-MS/MS for detection and quantification. The performance of this technique is highly dependent on optimizing the instrument parameters. For the analysis of this compound and its related compounds, detection is typically carried out in the Selected Ion Monitoring (SIM) mode to achieve the best results. nih.gov

The combination of a robust separation method with highly selective mass spectrometric detection allows for the reliable identification and measurement of this compound residues even at very low concentrations in complex sample matrices. nih.gov

Gas Chromatography (GC) is a well-established analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.comnih.gov In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). teledynelabs.com The separation occurs as different compounds interact differently with the stationary phase lining the column. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on the mass spectrum of the separated compounds. youtube.comtechnologynetworks.com While GC-MS is a standard method for many pesticides, specific applications and detailed research findings for the direct analysis of this compound using GC were not prominently available in the reviewed literature. The thermal stability of this compound is a critical factor for successful GC analysis, as high temperatures in the injector port can cause degradation of thermally labile compounds. technologynetworks.comthermofisher.com

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in small-diameter capillaries. wikipedia.org Analytes migrate through an electrolyte solution under the influence of an electric field and are separated based on their electrophoretic mobility. wikipedia.org CE offers advantages such as high speed, high resolution, and minimal sample volume requirements. umich.edu It is a powerful tool for the separation of a wide range of molecules, from small ions to large DNA fragments. wikipedia.orgumich.edu Despite its versatility, the reviewed scientific literature did not provide specific applications or established methodologies for the analysis of this compound using Capillary Electrophoresis.

Sample Preparation and Extraction Protocols for this compound Research (e.g., QuEChERS)

Effective sample preparation is a critical step to isolate the analyte of interest from the complex sample matrix and remove interfering substances before instrumental analysis. youtube.com For pesticide residue analysis in agricultural products, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and effective sample preparation technique. researchgate.netekb.eg

The QuEChERS process generally involves two main steps:

Extraction and Partitioning : A homogenized sample is first extracted with an organic solvent (commonly acetonitrile) in the presence of salts. researchgate.net

Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the supernatant from the first step is then cleaned up using a mixture of sorbents to remove interferences like sugars, fatty acids, pigments, and sterols. researchgate.net

A modified QuEChERS protocol has been successfully applied for the extraction of this compound from diverse agricultural matrices such as black tea, soybean, apple, and pakchoi. nih.gov In this modified procedure, the sample is pretreated and then purified using a combination of solid-phase extractants, including Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB), to effectively remove matrix components and ensure a clean extract for LC-MS/MS analysis. nih.gov

Spectroscopic Characterization Techniques in this compound Research

Spectroscopic techniques are used to study the interaction between matter and electromagnetic radiation, providing information about the chemical structure and functional groups of a molecule. wikipedia.org

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. wikipedia.org The resulting IR spectrum provides a "fingerprint" of the molecule, showing characteristic peaks for its functional groups. youtube.com For dinitrophenol compounds like this compound, FTIR spectroscopy is particularly useful for studying the nitro (NO₂) groups. Research on the related compounds DNOC and Dinoseb (B1670700) has shown that the vibrational modes of the NO₂ groups are influenced by interactions with their environment, which can be observed as shifts in the IR spectrum. nih.govacs.org This suggests that FTIR could be a valuable tool for characterizing this compound and studying its interactions. nih.gov

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy measures the absorption of UV or visible light by a substance. youtube.com Aromatic compounds and molecules with conjugated systems, such as this compound, typically exhibit strong UV absorbance. A study on related dinitrophenol herbicides used a UV-visible detector for HPLC analysis, with maximum absorbance (λmax) set around 269-270 nm. acs.org This indicates that UV-Vis detection is a viable, though less selective, alternative to mass spectrometry for the quantification of this compound following chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique for elucidating the detailed structure of molecules by observing the magnetic properties of atomic nuclei. youtube.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. youtube.com While NMR is a fundamental tool in chemical synthesis and structural confirmation, specific NMR spectroscopic data and characterization studies for this compound were not detailed in the reviewed literature.

Method Validation and Performance Metrics in this compound Analysis

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ich.org It is a mandatory requirement to ensure the reliability and accuracy of analytical data. Key performance metrics are evaluated according to established guidelines, such as those from the International Council on Harmonisation (ICH).

For the LC-MS/MS method developed for this compound residue analysis, a thorough validation was performed, demonstrating its suitability for routine monitoring. nih.gov The key performance characteristics are summarized below:

Linearity : The method showed a good linear relationship between the concentration of the analyte and the instrument response. The correlation coefficients (r²) for this compound were reported to be greater than 0.991 across a linear range of 1-100 μg/L. nih.gov

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, the LOQ was determined to be in the range of 0.05-0.56 μg/kg, indicating high sensitivity. nih.gov

Accuracy (Recovery) : The accuracy of the method was evaluated through recovery studies, where samples were spiked with known amounts of this compound at different concentration levels (10, 20, and 100 μg/mL). The recoveries for this compound were found to be within the acceptable range of 70.51% to 113.20%. nih.gov

Precision (Relative Standard Deviation, RSD) : Precision measures the closeness of agreement between a series of measurements. The method demonstrated good precision, with RSDs ranging from 1.6% to 11.2%. nih.gov

These validation results confirm that the described modified QuEChERS and LC-MS/MS method is sensitive, accurate, precise, and reliable for the determination of this compound residues in various agricultural products. nih.gov

Table 1: Method Validation Data for this compound Analysis by LC-MS/MS

Performance Metric Result Source
Linearity (r²) > 0.991 nih.gov
Limit of Quantitation (LOQ) 0.05-0.56 μg/kg nih.gov
Recovery (%) 70.51 - 113.20 nih.gov

| Precision (RSD %) | 1.6 - 11.2 | nih.gov |

Table 2: Recovery of this compound from Spiked Black Tea Samples

Spiked Level (μg/mL) Recovery (%) RSD (%) Source
10 89.13 5.3 nih.gov
20 97.74 3.2 nih.gov

| 100 | 95.62 | 1.6 | nih.gov |

Environmental Fate and Degradation Pathways of Dinosam

Degradation Kinetics and Half-Life Studies

The persistence of a chemical in the environment is often quantified by its half-life, the time it takes for 50% of the initial amount to degrade. The degradation kinetics of Dinosam are influenced by various environmental factors, including sunlight, water, and microbial activity.

In soil, the duration of its herbicidal activity has been noted to be relatively short under certain conditions. Following a soil application at a high rate of 22 kg per hectare, the biological activity of the herbicide was observed to last for four hours or less, suggesting rapid initial dissipation or binding in the soil matrix under such conditions. epdf.pub

Interactive Data Table: Reported Half-Life of this compound

Degradation ProcessMatrixHalf-Life (t½)Reference
Photolysis (reaction with hydroxyl radicals)Atmosphere (predicted)72 days epdf.pub
HydrolysisWater3-4 months epdf.pub

Hydrolytic and Photolytic Degradation Processes

Abiotic degradation processes, namely hydrolysis and photolysis, play a crucial role in the transformation of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process has a reported half-life of 3 to 4 months. The degradation pathway through hydrolysis leads to the formation of breakdown products, one of which has been identified as pyruvic acid. epdf.pub The rate of hydrolysis for pesticides can be significantly influenced by the pH and temperature of the water.

Photolysis refers to the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant pathway for the breakdown of many pesticides present on soil surfaces or in clear surface waters. The half-life of this compound due to reaction with photochemically generated hydroxyl radicals is 72 days, indicating its susceptibility to atmospheric photo-degradation. epdf.pub

Biotransformation and Microbial Metabolism in Environmental Compartments

Microbial activity is a primary driver for the degradation of organic pesticides in soil and water. Microorganisms such as bacteria and fungi can use the chemical as a source of carbon and energy, breaking it down into simpler, often less toxic, compounds.

Research has shown that this compound is susceptible to microbial degradation. Specific soil bacteria, including species from the genus Alcaligenes, are capable of degrading this compound. epdf.pub Furthermore, methanogenic bacteria can also contribute to its breakdown under anaerobic conditions. epdf.pub The microbial degradation process for this compound has been described as involving dechlorination and the subsequent liberation of carbon dioxide, indicating mineralization of the compound. epdf.pub

Adsorption, Leaching, and Persistence in Soil and Aquatic Systems

The behavior of this compound in soil and aquatic environments is governed by its tendency to adsorb to soil particles and its potential to leach through the soil profile into groundwater. Adsorption, the process by which a chemical binds to soil organic matter and clay particles, reduces its availability for leaching and microbial degradation.

Monitoring and Surveillance Methodologies in Environmental Matrices

Effective environmental monitoring is essential for detecting the presence and quantifying the concentration of pesticide residues in soil, water, and biota. Methodologies for monitoring dinitrophenol compounds like this compound typically involve sophisticated analytical techniques.

Standard methods would include sample extraction from the environmental matrix (e.g., soil, water) followed by cleanup procedures to remove interfering substances. Analysis is commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with sensitive detectors like Mass Spectrometry (MS) or an Electron Capture Detector (ECD) for accurate identification and quantification. While specific surveillance programs focused solely on this compound are uncommon due to its status as a superseded pesticide, it can be included in broader analytical methods designed for screening multiple pesticide residues in environmental samples.

Comparative Studies and Analog Research of Dinosam

Structural and Mechanistic Comparisons with Related Dinitrophenol Herbicides (e.g., Dinoseb (B1670700), DNOC, Dinoterb)

Dinosam belongs to the dinitrophenol class of herbicides, a group of compounds characterized by a phenol (B47542) ring substituted with two nitro groups. herts.ac.ukwikipedia.org Its herbicidal activity is closely related to other members of this family, such as Dinoseb, 2,4-dinitro-o-cresol (DNOC), and Dinoterb (B74156). The structural distinctions among these compounds lie in the nature of the alkyl substituent on the phenol ring.

The primary mechanism of action for this compound and its relatives is the uncoupling of oxidative phosphorylation. herts.ac.ukwikipedia.org These molecules are weak acids that, in their undissociated form, can pass through the inner mitochondrial membrane. wikipedia.org Once inside the mitochondrial matrix, they release a proton, and the resulting negatively charged anion moves back to the intermembrane space due to the electrochemical gradient. This process effectively shuttles protons across the membrane, dissipating the proton gradient that is essential for the synthesis of ATP. Instead of being used to produce ATP, the energy is lost as heat. wikipedia.org This disruption of cellular energy production ultimately leads to cell death. wikipedia.org In plants, some dinitrophenols like Dinoseb also inhibit photosynthesis by interrupting the electron flow in photosystem II. wikipedia.org

Table 1: Structural Comparison of Dinitrophenol Herbicides This table is interactive. You can sort the data by clicking on the column headers.

Compound IUPAC Name Chemical Formula Alkyl Substituent
This compound (RS)-2-(1-methylbutyl)-4,6-dinitrophenol C11H14N2O5 sec-pentyl (1-methylbutyl)
Dinoseb 2-(sec-butyl)-4,6-dinitrophenol C10H12N2O5 sec-butyl
DNOC 2-methyl-4,6-dinitrophenol C7H6N2O5 methyl
Dinoterb 2-tert-butyl-4,6-dinitrophenol C10H12N2O5 tert-butyl

Development of this compound Analogs for Specific Research Applications

The synthesis of chemical analogs is a fundamental strategy in medicinal chemistry and pesticide research to explore structure-activity relationships (SAR), enhance biological activity, and probe molecular mechanisms. nih.govnih.govmdpi.com While specific research detailing the development of a wide range of this compound analogs is not extensively documented in recent literature, the principles of analog design can be applied.

Developing analogs of this compound could serve several research purposes:

Probing Target Interactions: By systematically modifying the structure of this compound, for instance by altering the length or branching of the alkyl side chain, researchers could investigate how these changes affect the compound's ability to disrupt the mitochondrial membrane proton gradient. This can provide insights into the specific physicochemical properties required for activity.

Improving Selectivity: Analogs could be designed to enhance selectivity between target weeds and non-target organisms.

Investigating Metabolism: Creating analogs, such as isotopically labeled versions, can help in tracing the metabolic fate of the herbicide within the plant or in the environment.

The general approach involves synthesizing a series of related compounds and evaluating their biological activity. researchgate.netmdpi.com This process allows researchers to identify the key structural features—the pharmacophore—responsible for the desired effect.

Investigating Differential Biological Activities of this compound Isomers

This compound is a chiral molecule because its alkyl side chain contains a stereocenter. herts.ac.uk Consequently, it exists as a mixture of stereoisomers. herts.ac.uk In biological systems, it is a well-established principle that different isomers of a chiral compound can exhibit significantly different biological activities. solubilityofthings.comjuniperpublishers.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact stereoselectively with substrates or inhibitors. solubilityofthings.com

The differential activity of isomers is a critical consideration for many pesticides. juniperpublishers.com Often, only one isomer in a mixture is responsible for the majority of the desired herbicidal or pesticidal effect. iastate.edu For example, in the case of phenoxypropanoic-acid herbicides like mecoprop (B166265) and dichlorprop, the R-enantiomers possess greater herbicidal activity than their S-enantiomer counterparts. juniperpublishers.com Similarly, the R-enantiomer of the herbicide imazethapyr (B50286) shows a tenfold greater inhibition of the target enzyme, acetolactate synthase, than the S-enantiomer. juniperpublishers.com

For this compound, this means its isomers would be expected to have different herbicidal potencies. One isomer may be more effective at uncoupling oxidative phosphorylation than the other. iastate.edu Investigating the distinct biological activities of individual this compound isomers could lead to the development of a more efficient herbicidal product containing only the most active isomer. This approach, known as creating a "resolved isomer," can reduce the total amount of chemical needed for weed control, which is beneficial for the environment. iastate.edu

Table 2: Principles of Isomeric Activity in Chiral Herbicides This table is interactive. You can sort the data by clicking on the column headers.

Principle Description Relevance to this compound
Chirality This compound possesses a stereocenter in its sec-pentyl group, making it a chiral molecule. herts.ac.uk It exists as a mixture of different stereoisomers.
Stereoselectivity Biological systems (e.g., enzymes, membranes) are chiral and can interact differently with each isomer. solubilityofthings.comjuniperpublishers.com The isomers of this compound are expected to exhibit different levels of biological activity.
Differential Potency Often, one isomer is significantly more active than the others in a mixture. iastate.edu One this compound isomer is likely more potent as an uncoupler of oxidative phosphorylation.
Resolved Isomers Commercial products can be formulated with only the most active isomer. iastate.edu A potential for creating a more efficient, reduced-load this compound herbicide exists.

Theoretical and Computational Studies on Dinosam

Molecular Modeling and Docking Simulations for Target Interactions

No molecular modeling or docking simulation studies specifically investigating the interaction of Dinosam with biological targets were found in the public domain. Such studies would typically provide insights into the binding affinity and mode of interaction with specific proteins, which is crucial for understanding its mechanism of action.

Quantum Chemical Calculations of this compound Reactivity

There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the reactivity of this compound. These calculations are essential for understanding the electronic structure and predicting the sites of electrophilic and nucleophilic attack, which are fundamental to its chemical behavior.

Cheminformatics Approaches in this compound Research

A search for cheminformatics studies, including Quantitative Structure-Activity Relationship (QSAR) models, involving this compound did not return any relevant results. Cheminformatics approaches are vital for developing predictive models of a compound's activity based on its structural features and for screening large libraries of compounds.

Without access to specific research data, it is not possible to generate the requested data tables or provide detailed research findings on the computational and theoretical aspects of this compound. The scientific community has not, to date, published research in these specific areas for this compound.

Regulatory Framework and Policy Implications in Dinosam Research

Historical Regulatory Status and Research Repercussions for Dinitrophenol Herbicides

The regulatory history of dinitrophenol herbicides is marked by a transition from widespread agricultural use to significant restrictions and bans. These herbicides, including compounds chemically related to Dinosam, were historically used for pest and weed control. However, concerns over their persistence in the environment, potential for bioaccumulation, and adverse health effects led to increased scrutiny from regulatory bodies worldwide.

In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA). Over the years, the EPA has re-evaluated the registrations of many older pesticides to ensure they meet current safety standards. This process has led to the cancellation or restriction of numerous chemicals, including several dinitrophenol compounds. The cancellation process can be initiated by the EPA if a pesticide is found to cause "unreasonable adverse effects on the environment," or it can be a voluntary action by the registrant. The repercussions of these regulatory actions on research have been twofold. On one hand, the banning of these herbicides has curtailed research into their agricultural applications. On the other hand, it has spurred research into their environmental fate, toxicology, and potential for remediation from contaminated sites. The presence of these "legacy pesticides" in soil and water continues to be a subject of scientific investigation. bloomberglaw.com

In Europe, the regulatory framework for pesticides is also stringent. The European Union has a comprehensive process for the approval of active substances used in plant protection products. Many older pesticides have not been re-approved under these stricter regulations, effectively banning their use. This has similarly shifted the focus of research towards understanding the long-term environmental impact of these legacy chemicals and developing methods for their detection and removal.

The historical regulatory decisions have created a clear demarcation in the direction of research for dinitrophenol herbicides like this compound. While research into their efficacy as herbicides has largely ceased in regulated markets, there is a growing body of research focused on their environmental behavior and potential for bioremediation.

International and National Research Guidelines for Dinitrophenol Compounds

Research involving dinitrophenol compounds, including this compound, is subject to a variety of international and national guidelines designed to ensure the safety of researchers and the environment. These guidelines cover aspects from laboratory safety protocols to standardized testing methodologies for chemical substances.

International Guidelines:

The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a set of internationally accepted specifications for the testing of chemical substances. These guidelines are used by governments, industry, and independent laboratories to assess the potential effects of chemicals on human health and the environment. For a compound like this compound, these guidelines would provide the framework for any new toxicological or ecotoxicological research. The OECD guidelines are periodically updated to reflect scientific progress and to incorporate alternative testing methods to reduce animal testing.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that persist in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissues of living organisms. pops.int While this compound is not currently listed as a POP under the Stockholm Convention, the characteristics of some dinitrophenol compounds align with the concerns addressed by the convention. Any research on the persistence and long-range transport of this compound would be relevant to the principles of this international agreement. wikipedia.orgiisd.org

National Research Guidelines:

In the United States, research on pesticides, even those that are banned, is regulated. The EPA allows for the testing of unregistered pesticides or unregistered uses of registered pesticides under Experimental Use Permits (EUPs) . An EUP is required for testing a pesticide on a total area of more than 10 acres of land or more than 1 acre of water. For smaller-scale laboratory or greenhouse studies, an EUP may not be required, but researchers must still adhere to all applicable federal and state laws regarding chemical handling and disposal.

Furthermore, institutions conducting research on hazardous chemicals like dinitrophenols are required to have safety protocols in place. For instance, Standard Operating Procedures (SOPs) for working with 2,4-dinitrophenol (B41442) in a laboratory setting would typically include requirements for personal protective equipment (PPE), use of fume hoods, and specific waste disposal procedures. These SOPs are designed to minimize exposure to researchers and prevent environmental contamination.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places the responsibility on industry to manage the risks that chemicals may pose to human health and the environment. While focused on chemicals in commerce, the principles of REACH influence the data requirements and risk assessment approaches used in research on all chemical substances. The European Chemicals Agency (ECHA) manages the technical and administrative aspects of the implementation of REACH. globalnorm.deeuratex.eueuropa.eu

The following interactive table provides a summary of key regulatory and research guidelines relevant to dinitrophenol compounds:

Guideline/RegulationIssuing BodyScopeRelevance to this compound Research
OECD Guidelines for the Testing of Chemicals Organisation for Economic Co-operation and Development (OECD)International standards for chemical safety testing.Provides methodologies for toxicological and ecotoxicological studies.
Stockholm Convention on Persistent Organic Pollutants United NationsGlobal treaty to eliminate or restrict the production and use of POPs.Relevant for research on the persistence and long-range transport of this compound. pops.intwikipedia.orgiisd.org
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) U.S. Environmental Protection Agency (EPA)Primary U.S. law regulating pesticide distribution, sale, and use.Governs the registration and research (via EUPs) of pesticides.
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) European Union (managed by ECHA)Regulation on the production and use of chemical substances.Influences data requirements and risk assessment in chemical research. globalnorm.deeuratex.eueuropa.eu

Policy-Driven Research Priorities for this compound and Related Compounds

Current policy initiatives are increasingly shaping the research priorities for legacy agricultural chemicals like this compound. These priorities are driven by a growing understanding of the long-term environmental impacts of historical pesticide use and a desire to develop more sustainable agricultural practices.

One of the primary policy-driven research areas is the study of the environmental fate and transport of legacy pesticides . bloomberglaw.com Even though many dinitrophenol herbicides are no longer in use, they can persist in soil and water, posing a potential risk to ecosystems and human health. epa.govwikipedia.org Research in this area focuses on:

Developing more sensitive and accurate analytical methods for detecting these compounds in environmental samples.

Understanding the mechanisms of their degradation and transformation in different environmental compartments.

Modeling their movement through soil and into groundwater to predict potential contamination plumes.

Another significant research priority is the development of bioremediation strategies for contaminated sites . Bioremediation, which uses microorganisms or plants to break down or remove pollutants, is seen as a more environmentally friendly and cost-effective alternative to traditional remediation methods. mdpi.comnih.gov Research in this area for dinitrophenol compounds includes:

Identifying and isolating microorganisms capable of degrading these chemicals.

Investigating the metabolic pathways involved in the biodegradation process.

Optimizing conditions for in-situ and ex-situ bioremediation applications.

Furthermore, there is a policy-driven interest in understanding the cumulative health and environmental effects of exposure to mixtures of legacy pesticides . In reality, environmental contamination often involves a cocktail of different chemicals. Research is needed to assess the synergistic or antagonistic effects of these mixtures, which is a more complex but also more realistic approach to risk assessment.

Governmental bodies and research funding agencies are increasingly directing resources towards projects that address these priorities. For example, research grants may be available for projects that aim to reduce the risks associated with high-risk or legacy pesticides. This policy-driven funding landscape encourages the scientific community to focus on solving the environmental problems created by past agricultural practices and to develop the knowledge base needed for more sustainable solutions in the future.

Advanced Applications and Emerging Research Trajectories for Dinosam

Dinosam as a Biochemical Research Tool

This compound has been noted for its potential utility in biochemical research smolecule.com. Its mechanism of action as an uncoupler of oxidative phosphorylation in plant cells, disrupting the proton gradient necessary for ATP synthesis, highlights its interaction with fundamental biological processes herts.ac.uk. This property suggests potential applications in studying cellular energy transfer mechanisms in various biological systems, although research in this specific area appears limited in the provided search results.

Exploration of Chelation Properties in Environmental Remediation Research

Studies have investigated the potential of this compound as a chelating agent, capable of binding to and removing certain metal ions from solutions smolecule.com. This property could hold relevance in environmental remediation research, particularly in the context of decontaminating sites polluted with metal ions smolecule.comfrontiersin.org. The ability of chelating agents to complex metal ions is a promising approach for soil remediation, aiming to remove pollutants while preserving soil properties frontiersin.org. Research in this area requires a multidisciplinary approach, combining expertise from biology and chemistry frontiersin.org. While the search results indicate the exploration of this compound's chelation properties for environmental remediation, further investigation into its specific effectiveness and environmental fate as a chelating agent is needed smolecule.com.

Other chelating agents like EDTA and citrate (B86180) have been studied for their effectiveness in removing heavy metals such as copper, cadmium, lead, and nickel from contaminated soils utep.edu. Studies comparing different chelating agents have shown varying efficiencies in metal removal depending on the metal and soil type utep.edu. For instance, EDTA demonstrated high removal efficiencies for several metals in various soil types utep.edu.

Here is a table summarizing the metal removal efficiencies of different chelating agents in soil remediation research, based on one study:

Chelating AgentMetalRemoval Efficiency Range
EDTACopper49% to 100%
EDTALead60% to 90%
EDTANickel23% to 97%
EDTACadmium31% to 83%
CitrateCopper15% to 62%
CitrateLead4% to 54%
CitrateNickel4% to 50%
CitrateCadmium0% to 37%
Fulvic AcidCopper5% to 95%
Fulvic AcidLead1% to 94%
Fulvic AcidNickel32% to 100%
Fulvic AcidCadmium19% to 87%

The application of chelating agents in environmental remediation, particularly in enhancing the uptake of metals by plants (phytoextraction), requires careful consideration due to factors like the large excess of chelant needed and the potential for leaching nih.gov. Research is ongoing to explore biodegradable chelants for such applications nih.gov.

Applications in Paleopathological and Biological Research

This compound has found a niche application in paleopathological studies, specifically in the examination of fossilized remains, such as those of dinosaurs smolecule.com. Scientists utilize this compound to identify and diagnose diseases and injuries in these extinct animals smolecule.com. This application is possible because this compound stains calcified tissues, including bones and teeth, a distinct red color, allowing researchers to differentiate between healthy and diseased tissues in fossil specimens smolecule.com. This staining technique provides valuable insights into the health and well-being of ancient organisms smolecule.com. Paleopathology, as a field, focuses on the study of prehistoric diseases and injuries to understand the lifestyle of extinct organisms museumfuernaturkunde.berlin. Research in paleopathology involves examining fossilized remains to decipher patterns of aggression, trophic interactions, and the prevalence of diseases and injuries in ancient populations museumfuernaturkunde.berlinresearchgate.net.

Paleopathological research also contributes to understanding the history of diseases that may still affect present-day populations researchgate.net. Studies of ancient skeletal remains can reveal the long-term impacts of environmental contamination, such as exposure to heavy metals mdpi.com.

Future Directions in Synthetic and Mechanistic Elucidation of this compound

While the provided search results offer limited specific details on future directions in the synthesis and mechanistic elucidation of this compound itself, the broader fields of chemical synthesis and reaction mechanism studies are areas of ongoing innovation. Research in chemical synthesis focuses on developing efficient and environmentally friendly techniques, with advancements in areas like biomimetic synthesis showing promise for creating complex molecules bioengineer.org. Understanding reaction mechanisms is crucial for advancing fundamental chemical research and predicting reaction outcomes mdpi.com. Future directions in synthetic chemistry involve leveraging new technologies and computational approaches to optimize synthetic routes and improve the predictability of reactions bioengineer.orgmdpi.com.

Research into the mechanisms of various chemical processes, such as Fischer-Tropsch synthesis, involves detailed investigation of reaction pathways and the role of catalysts frontiersin.org. These studies often employ computational methods to gain insights into transition states and factors influencing selectivity frontiersin.orgresearchgate.net.

Methodological Innovations Driving this compound Research

Methodological innovations play a crucial role in advancing research across various scientific disciplines, including those where this compound finds application. While specific methodological innovations directly linked to this compound research are not extensively detailed in the search results, advancements in analytical techniques, particularly in mass spectrometry, have significantly improved the ability to detect and quantify chemical compounds, including pesticides like this compound, in various matrices researchgate.netresearchgate.net. Modified sample preparation methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), are being developed for the simultaneous determination of pesticide residues researchgate.net. These advancements enhance the sensitivity and efficiency of chemical analysis researchgate.net.

In the broader context of research methodologies, there is an increasing focus on systematic approaches and the development of new frameworks for data analysis and interpretation plymouth.ac.uk. Methodological innovations are also driving research in areas like paleopathology, with the application of advanced techniques for examining fossilized remains providing deeper insights into ancient life museumfuernaturkunde.berlinunipi.it. The integration of different methodologies and interdisciplinary approaches is a key trend in modern research frontiersin.orgmdpi.com.

Q & A

Q. What are the key physicochemical properties of Dinosam (戊硝酚) that researchers should prioritize in environmental impact studies?

Methodological Answer: Prioritize properties such as solubility, hydrolysis half-life, and octanol-water partition coefficient (log Kow). Use standardized analytical techniques like HPLC-MS for quantification and OECD guidelines for degradation studies. Soil adsorption experiments (e.g., batch equilibrium tests) can assess mobility .

Q. How should researchers design initial experiments to evaluate this compound’s efficacy as a pesticide under varying climatic conditions?

Methodological Answer: Employ controlled-environment chambers to simulate temperature, humidity, and UV exposure. Use randomized block designs to test efficacy across crop types, with ANOVA to compare treatment effects. Include negative controls and replicate trials to minimize confounding variables .

Q. What are the best practices for collecting and preparing soil samples to measure this compound residues accurately?

Methodological Answer: Follow ISO 10381-1 for soil sampling. Homogenize samples, lyophilize to remove moisture, and use QuEChERS extraction paired with GC-ECD for residue analysis. Validate recovery rates (70–120%) and include matrix-matched calibration standards to address matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s degradation rates observed across different soil types?

Methodological Answer: Conduct soil characterization (pH, organic matter, microbial activity) and use multivariable regression to identify dominant degradation drivers. Compare first-order kinetics models under controlled lab vs. field conditions. Cross-validate findings with microcosm studies .

Q. What experimental frameworks are recommended to assess this compound’s synergistic or antagonistic interactions with co-applied agrochemicals?

Methodological Answer: Design factorial experiments with varying combinations of this compound and common adjuvants. Use isobolographic analysis or Colby’s method to quantify interactions. Measure endpoints like LC50 (lethal concentration) and EC50 (effect concentration) for non-target organisms .

Q. How should longitudinal studies on this compound’s bioaccumulation in aquatic ecosystems be structured to ensure data reliability?

Methodological Answer: Implement tiered sampling across seasons and trophic levels (water, sediment, fish). Use passive sampling devices for continuous monitoring. Apply mixed-effects models to account for temporal autocorrelation and spatial heterogeneity. Validate with stable isotope tracing .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Use probit or log-logistic models (e.g., EC50 estimation via R package drc). For threshold identification, apply breakpoint regression or Bayesian changepoint analysis. Report confidence intervals and AIC values for model selection .

Q. How can meta-analysis frameworks address heterogeneity in published data on this compound’s environmental half-life?

Methodological Answer: Apply random-effects models to account for between-study variability. Use subgroup analysis (e.g., soil vs. aquatic systems) and meta-regression to explore covariates. Assess publication bias via funnel plots and Egger’s test .

Research Design & Validation

Q. What quality control measures are critical when validating this compound detection methods in complex biological matrices?

Methodological Answer: Include spike-and-recovery tests at multiple concentrations (LOQ to 10x LOQ). Assess precision (RSD <15%), accuracy (80–120%), and specificity via chromatographic resolution checks. Cross-validate with inter-laboratory comparisons .

Q. How can researchers optimize genomic assays to study this compound’s impact on soil microbial communities?

Methodological Answer: Use 16S rRNA amplicon sequencing with primers targeting V3-V4 regions. Normalize data via rarefaction and apply PERMANOVA for beta-diversity analysis. Include functional gene profiling (e.g., amoA for nitrification) to link structural and functional shifts .

Tables for Comparative Analysis

Study Parameter Recommended Method Key Reference
Soil AdsorptionBatch equilibrium (OECD 106)
Aquatic DegradationOECD 309 (water-sediment systems)
Bioaccumulation FactorOECD 305 (flow-through fish test)
Microbial Community ImpactMetagenomic sequencing + qPCR functional genes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.